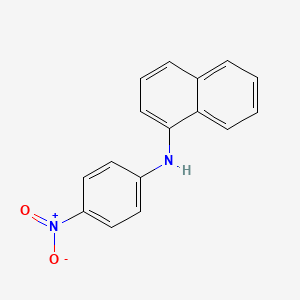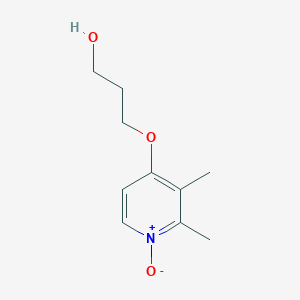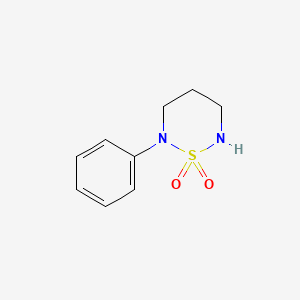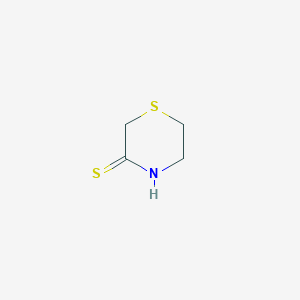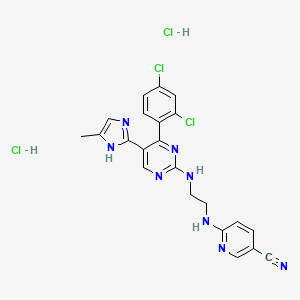
Unii-X6BE5J2G31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHIR 99021 dihydrochloride is a chemical compound known for its potent inhibitory effects on glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR 99021 dihydrochloride has become a valuable tool in molecular biology, particularly in stem cell research and regenerative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHIR 99021 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the reaction of 2,4-dichlorophenylamine with 4-methyl-1H-imidazole-2-carbaldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with ethyl cyanoacetate to form the pyrimidine core.
Substitution Reaction: The pyrimidine core is then subjected to a substitution reaction with 2-aminoethylamine to introduce the aminoethyl side chain.
Final Steps:
Industrial Production Methods
Industrial production of CHIR 99021 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
CHIR 99021 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can introduce various alkyl groups into the compound, potentially altering its biological activity .
Scientific Research Applications
CHIR 99021 dihydrochloride has a wide range of applications in scientific research:
Stem Cell Research: It is used to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by enhancing the Wnt/β-catenin signaling pathway.
Regenerative Medicine: The compound is employed in protocols for differentiating pluripotent stem cells into various cell types, including pancreatic beta cells, neural progenitor cells, and cardiomyocytes.
Molecular Biology: CHIR 99021 dihydrochloride is used to study the role of GSK-3 in cellular pathways and to investigate the effects of GSK-3 inhibition on cell behavior.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting GSK-3-related pathways.
Mechanism of Action
The mechanism of action of CHIR 99021 dihydrochloride involves the inhibition of GSK-3 activity. GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR 99021 dihydrochloride can inhibit both isoforms. By inhibiting GSK-3, the compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway. This prevents the degradation of β-catenin, leading to its stabilization and accumulation in the cell nucleus, where it acts as a transcriptional coactivator of genes involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
SB-216763: Another potent GSK-3 inhibitor with similar applications in stem cell research and regenerative medicine.
BIO (6-bromoindirubin-3’-oxime): A selective inhibitor of GSK-3 that also enhances the Wnt/β-catenin signaling pathway.
Uniqueness of CHIR 99021 Dihydrochloride
CHIR 99021 dihydrochloride is unique due to its high selectivity and potency as a GSK-3 inhibitor. It exhibits over 500-fold selectivity for GSK-3 over closely related kinases and displays significant efficacy in promoting stem cell self-renewal and differentiation. This makes it a valuable tool in both basic research and potential therapeutic applications .
Properties
CAS No. |
2109414-84-6 |
|---|---|
Molecular Formula |
C22H20Cl4N8 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H |
InChI Key |
OOMHEMQQCHEWDS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B1654069.png)
![1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B1654070.png)

![4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B1654079.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-(dimethylamino)benzamide](/img/structure/B1654082.png)
![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B1654083.png)
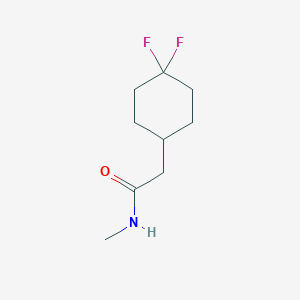
![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1654085.png)
